molecular formula C20H23IN4O2S B3018231 1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052410-77-1

1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No. B3018231
CAS RN: 1052410-77-1
M. Wt: 510.39
InChI Key: REXZSEHFJMRFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of metal complexes with thiosemicarbazides and the use of various reagents and catalysts. For example, the synthesis of metal complexes with 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide (L(1)) is described, where the complexes are formed with Co(2+), Cu(2+), and Zn(2+) in ethanol . Similarly, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation and reduction reactions, indicating that the synthesis of complex organic molecules often requires multiple steps and specific conditions .

Molecular Structure Analysis

The molecular structure of compounds related to the one is characterized using various spectroscopic techniques. For instance, the metal complexes derived from 4-ethyl thiosemicarbazide were characterized using IR, (1)H-NMR, mass, and UV-Visible spectroscopy . These techniques are crucial for determining the structure of organic compounds, including the one being analyzed.

Chemical Reactions Analysis

The chemical reactivity of the compounds is not directly discussed in the context of the compound . However, the papers do mention the reactivity of similar compounds. For example, the bond lengths, bond angles, and chemical reactivities of the synthesized metal complexes were evaluated using DFT calculations . This suggests that computational methods can be used to predict the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental measurements and computational methods. The magnetic moment, thermal measurements, and DFT calculations provide insights into the properties of the synthesized metal complexes . The spectral data, including 1H-NMR, 13C-NMR, and mass spectrometry, help establish the structure of the synthesized compounds, which is essential for understanding their physical and chemical behavior .

properties

IUPAC Name

[1-[2-[(4-ethoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S.HI/c1-2-26-15-9-7-14(8-10-15)19(25)23-11-12-24-13-18(27-20(21)22)16-5-3-4-6-17(16)24;/h3-10,13H,2,11-12H2,1H3,(H3,21,22)(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXZSEHFJMRFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.